
(N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pittsburgh Compound B is under investigation in clinical trial NCT01723553 (Amyloid-related Imaging Abnormalities (Microbleeds) in Atypical AD).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Detection
- [11C]PIB has been shown to effectively bind to amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, in the brain. This binding is higher in Alzheimer's patients compared to healthy controls, aiding in early diagnosis (Mintun et al., 2006).
- Elevated [11C]PIB uptake has been observed in patients with mild cognitive impairment (MCI), suggesting its potential in detecting early Alzheimer's disease processes (Kemppainen et al., 2007).
Visualization and Quantitative Analysis
- Visual assessment of [11C]PIB PET images shows good correlation with quantitative analyses, supporting its feasibility in clinical settings (Suotunen et al., 2010).
- Voxel-based analysis of [11C]PIB uptake using PET reveals significant increases in tracer uptake in various brain regions in Alzheimer's disease, indicative of amyloid accumulation (Kemppainen et al., 2006).
Synthesis and Radiochemical Studies
- The synthesis process of [11C]PIB, including aspects like radiochemical purity and yield, has been explored to optimize its use in clinical imaging studies (Fan Wen-bo, 2007).
Application in Other Conditions
- [11C]PIB PET has also been utilized in visualizing amyloid deposits in the heart, providing a potential noninvasive method for diagnosing systemic amyloidosis affecting the heart (Antoni et al., 2013).
Eigenschaften
CAS-Nummer |
566170-04-5 |
|---|---|
Produktname |
(N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole |
Molekularformel |
C14H12N2OS |
Molekulargewicht |
255.33 g/mol |
IUPAC-Name |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
InChI-Schlüssel |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
Isomerische SMILES |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Andere CAS-Nummern |
566170-04-5 |
Synonyme |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



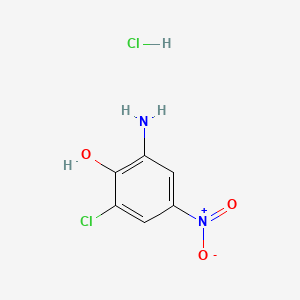
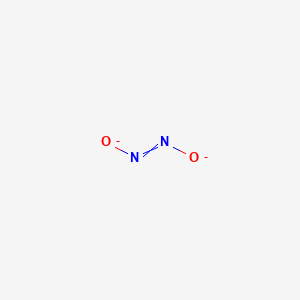
![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide](/img/structure/B1226484.png)

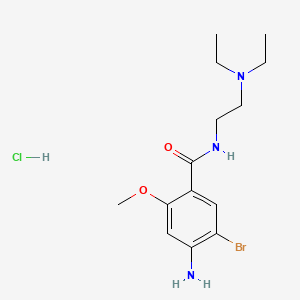

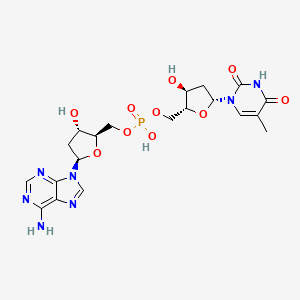
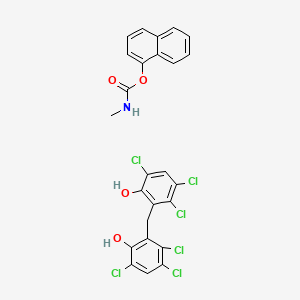
![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)

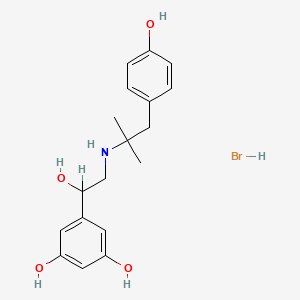

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)